1-(Azidomethyl)-4-methoxybenzene

Vue d'ensemble

Description

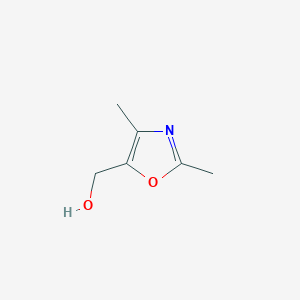

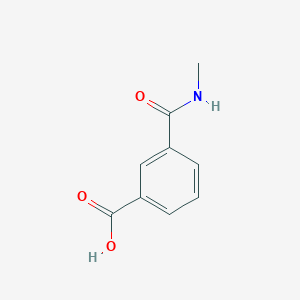

The compound 1-(Azidomethyl)-4-methoxybenzene is a derivative of benzene, which is a fundamental structure in organic chemistry. The methoxy group (-OCH3) at the para position relative to the azidomethyl group (-CH2N3) suggests potential reactivity due to the electron-donating nature of the methoxy group and the presence of the azide functionality. While the provided papers do not directly discuss 1-(Azidomethyl)-4-methoxybenzene, they do provide insights into the chemistry of related methoxy-substituted benzene compounds.

Synthesis Analysis

The synthesis of methoxy-substituted benzene derivatives can be achieved through various methods. For example, methylation of azolyl derivatives of dihydroxybenzene has been reported, which involves the introduction of methoxy groups . Although the specific synthesis of 1-(Azidomethyl)-4-methoxybenzene is not detailed, similar synthetic strategies could potentially be applied, such as the substitution of hydroxyl groups with azidomethyl groups followed by methylation.

Molecular Structure Analysis

The molecular structure of methoxy-substituted benzenes can be characterized by spectroscopic methods such as NMR, IR, and mass spectrometry . These techniques provide information about the electronic environment of the atoms within the molecule, the presence of functional groups, and the molecular weight. The azide group in 1-(Azidomethyl)-4-methoxybenzene would be expected to show characteristic signals in these spectroscopic analyses.

Chemical Reactions Analysis

Methoxy-substituted benzenes can undergo various chemical reactions. For instance, photochemical oxygen transfer reactions have been observed with 4-methoxyazoxybenzenes, leading to isomerization and rearrangement products . Nitration reactions of 4-methoxyazoxybenzenes have also been studied, demonstrating the formation of nitro derivatives . These reactions highlight the reactivity of the methoxy group in the presence of other substituents on the benzene ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-substituted benzenes can be influenced by their functional groups. Photoluminescent properties have been observed in bis-(α-cyano-4-methoxystyryl)benzenes, indicating that the methoxy group can impact the electronic properties of the molecule . The presence of the azide group in 1-(Azidomethyl)-4-methoxybenzene would also affect its reactivity, boiling point, solubility, and other physical properties.

Applications De Recherche Scientifique

1. Synthesis and Characterization of New Triazole-Bispidinone Scaffolds

- Application Summary: This compound is used in the synthesis of new triazole-bispidinone scaffolds. These scaffolds play a pivotal role in various areas of coordination chemistry, with applications in medicinal chemistry, molecular catalysis, coordination polymers synthesis, and molecular magnetism .

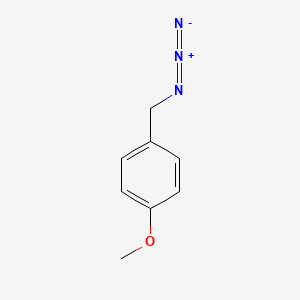

- Methods of Application: The 1,2,3-triazole rings were synthesized on propargyl-derived bispidines after reaction with different alkyl azides, including 1-(Azidomethyl)-4-methoxybenzene .

- Results or Outcomes: The new class of triazole-bispidines was characterized, and their chelation capabilities were evaluated with different metals through NMR titration, ESI-MS spectrometry, and single-crystal X-ray diffraction (SC-XRD). These molecules demonstrated suitability as metal ligands for the catalytic Henry reaction with copper and zinc .

2. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences

- Application Summary: Organic azides, including 1-(Azidomethyl)-4-methoxybenzene, are used as cross-linkers in material sciences. They are employed in the production of highly energetic materials and in polymer crosslinking .

- Methods of Application: The azide group’s exceptional reactivity makes organic azides versatile in chemistry and material sciences. One of the most prominent reactions employing organic azides is the regioselective copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .

- Results or Outcomes: The use of organic azides in material sciences is based on their propensity to release nitrogen by thermal activation or photolysis. This process produces highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking .

3. Labeling of Membrane Components

- Application Summary: 1-Azido-4-iodobenzene, closely related to 1-(Azidomethyl)-4-methoxybenzene, has been used in the photoactive covalent labeling of membrane components.

- Methods of Application: The compound is used in the photoactive covalent labeling of membrane components.

- Results or Outcomes: This application has implications for studying membrane biochemistry and understanding cellular structures.

4. Synthesis of New 1,2,3-Triazole

- Application Summary: This compound is used in the synthesis of new 1,2,3-triazoles. These triazoles are synthesized from one of 1-(azidomethyl)benzene, 1-(azidomethyl)-4-fluorobenzene, 1-(azidomethyl)-4-chlorobenzene, 1-(azidomethyl)-4-bromobenzene or 1-(azidomethyl)-4-iodobenzene .

- Methods of Application: The compound is generated in situ from sodium azide and the corresponding benzyl halide, and dipropargyl uracil or dipropargyl .

- Results or Outcomes: This application has implications for the synthesis of new organic compounds .

5. Cross-Linkers in Material Sciences

- Application Summary: Organic azides, including 1-(Azidomethyl)-4-methoxybenzene, are used as cross-linkers in material sciences. They are employed in the production of highly energetic materials and in polymer crosslinking .

- Methods of Application: The azide group’s exceptional reactivity makes organic azides versatile in chemistry and material sciences. One of the most prominent reactions employing organic azides is the regioselective copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .

- Results or Outcomes: The use of organic azides in material sciences is based on their propensity to release nitrogen by thermal activation or photolysis. This process produces highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking .

6. Synthesis of New 1,2,3-Triazole

- Application Summary: This compound is used in the synthesis of new 1,2,3-triazoles. These triazoles are synthesized from one of 1-(azidomethyl)benzene, 1-(azidomethyl)-4-fluorobenzene, 1-(azidomethyl)-4-chlorobenzene, 1-(azidomethyl)-4-bromobenzene or 1-(azidomethyl)-4-iodobenzene .

- Methods of Application: The compound is generated in situ from sodium azide and the corresponding benzyl halide, and dipropargyl uracil or dipropargyl .

- Results or Outcomes: This application has implications for the synthesis of new organic compounds .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(azidomethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-8-4-2-7(3-5-8)6-10-11-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKGGJYLHBHSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448727 | |

| Record name | 1-(azidomethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azidomethyl)-4-methoxybenzene | |

CAS RN |

70978-37-9 | |

| Record name | 1-(azidomethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1278327.png)